2-amino-4-(2,3-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes amino, methoxy, hydroxy, and cyanide functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dimethoxybenzoic acid, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the chromen structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-5-3-4-12(17(14)23-2)16-11-7-6-10(21)8-15(11)24-18(20)13(16)9-19/h3-8,16,21H,20H2,1-2H3 |
InChI Key |
UEQCCVNCIGCLIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
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